Licarbazepine
Overview
Description
Licarbazepine is a voltage-gated sodium channel blocker with anticonvulsant and mood-stabilizing effects that is related to oxcarbazepine . It is an active metabolite of oxcarbazepine . In addition, an enantiomer of licarbazepine, eslicarbazepine ((S)-(+)-licarbazepine), is an active metabolite of eslicarbazepine acetate .
Synthesis Analysis
The synthesis of S-licarbazepine has been studied using chemical and whole-cell biotransformation methods . One method reported the synthesis of S-licarbazepine using expensive chiral Ru or Rh as a catalyst . Another study reported the synthesis of eslicarbazepine acetate using the R-2-Me-CBS catalyst . The preparation of a chemical chiral catalyst is complex and costly when using a precious metal as the raw material .
Molecular Structure Analysis
Licarbazepine has a dibenzazepine nucleus bearing the 5-carboxamide substitute . Eslicarbazepine acetate is distinct at the 10.11 position .
Chemical Reactions Analysis
Like other antiepileptic substances, the mechanism of action of Licarbazepine is thought to be the inhibition of the voltage-gated sodium channel . There are important differences regarding pharmacokinetics and toxicity. For instance, carbamazepine is a stronger cytochrome inducer and oxcarbazepine causes more often hyponatremia .
Physical And Chemical Properties Analysis
Licarbazepine has a molar mass of 254.289 g·mol −1 . It is a racemic mixture . The IUPAC name for Licarbazepine is (RS)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide .
Scientific Research Applications
Therapeutic Drug Monitoring
Development and Validation of a Reversed-Phase HPLC Method for Licarbazepine Monitoring : Licarbazepine, the active metabolite of oxcarbazepine, is used for treating partial seizures and bipolar disorders. A study developed a reliable HPLC-UV method for determining licarbazepine levels in human serum, especially when co-administered with other antiepileptic and antipsychotic drugs. This method aids in the therapeutic drug monitoring of licarbazepine, ensuring effective treatment of seizures or affective disorders during monotherapy or adjunctive treatment (Begas et al., 2017).
Pharmacological Properties
Inhibitory Effect on Voltage-Gated Sodium Channels : Eslicarbazepine acetate, a prodrug, and its active metabolite S-licarbazepine exhibit a voltage-dependent inhibitory effect on sodium currents, including the cardiac Nav1.5 isoform. This action suggests a mechanism for the observed prolonged PR interval in patients treated with eslicarbazepine acetate, underlining its potential in addressing conditions related to voltage-gated sodium channel activity (Leslie et al., 2020).
Antagonist Action at Adenosine A1 Receptors : Carbamazepine and oxcarbazepine, but not eslicarbazepine, enhance excitatory synaptic transmission in hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors. This property differentiates their pharmacological action and potential therapeutic applications, highlighting the distinct effects of licarbazepine and its related compounds on neural transmission (Booker et al., 2015).
Safety And Hazards
Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia . It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality .
properties
IUPAC Name |
5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865484 | |
Record name | Licarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licarbazepine | |
CAS RN |
29331-92-8 | |
Record name | Licarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29331-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licarbazepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.